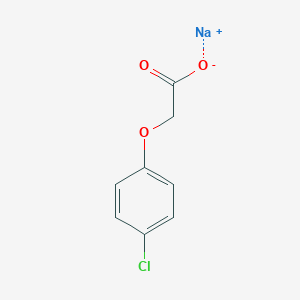

Sodium 4-chlorophenoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-chlorophenoxyacetate is a chemical compound widely recognized for its role as a plant growth regulator. It is a sodium salt derivative of 4-chlorophenoxyacetic acid, which belongs to the class of phenoxyacetic acids. This compound is primarily used in agriculture to promote growth and prevent premature fruit drop in various crops.

Mechanism of Action

Target of Action

As a plant growth regulator, it likely interacts with plant hormones and growth factors to modulate plant growth and development .

Mode of Action

It is known to have a promoting effect on plant growth at low concentrations, particularly in dicotyledonous plants . At higher concentrations, it may have an inhibitory effect .

Biochemical Pathways

Sodium 4-chlorophenoxyacetate has been found to promote the biosynthesis of flavonoids in mulberry leaves . It strongly induced the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL) and phenylalanine ammonia lyase (PAL) gene .

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the plant tissues.

Result of Action

This compound treatment significantly promotes the differentiation and growth of plants, increases shoot number, bud number, leaf fresh weight, and leaf area . It also significantly increases the contents of important secondary metabolites including rutin (Rut), chlorogenic acid (ChA), isoquercitrin (IQ), and astragalin (Ast) .

Biochemical Analysis

Biochemical Properties

Sodium 4-chlorophenoxyacetate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL), and phenylalanine ammonia lyase (PAL) gene . These interactions contribute to the regulation of biochemical pathways and processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to promote the differentiation and growth of mulberry, increasing shoot number, bud number, leaf fresh weight, and leaf area of mulberry compared with control .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it strongly induces the expression of flavonoid biosynthesis-related genes, thereby influencing the biosynthesis of flavonoids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that the half-lethal dose (LD50) of this compound to mice was 1,074.1 mg/kg

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chlorophenoxyacetate typically involves the reaction of 4-chlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:

Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Formation of Sodium Salt: The 4-chlorophenoxyacetic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reacting 4-chlorophenol with chloroacetic acid: in a solvent like water or ethanol.

Neutralizing the resulting 4-chlorophenoxyacetic acid: with sodium hydroxide.

Purification and crystallization: to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chlorophenoxyacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenoxyacetic acid.

Oxidation: Products include various oxidized derivatives of the phenoxy group.

Reduction: Reduced forms of the phenoxy group.

Scientific Research Applications

Sodium 4-chlorophenoxyacetate has diverse applications in scientific research:

Agriculture: Used as a plant growth regulator to enhance crop yield and prevent fruit drop.

Biology: Studied for its effects on plant hormone pathways and growth mechanisms.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Comparison with Similar Compounds

- 4-chlorophenoxyacetic acid

- 2,4-dichlorophenoxyacetic acid

- 2-methyl-4-chlorophenoxyacetic acid

Comparison:

- 4-chlorophenoxyacetic acid: Similar in structure but lacks the sodium salt, making it less soluble in water.

- 2,4-dichlorophenoxyacetic acid: Contains an additional chlorine atom, making it a more potent herbicide.

- 2-methyl-4-chlorophenoxyacetic acid: Contains a methyl group, altering its biological activity and applications.

Sodium 4-chlorophenoxyacetate stands out due to its specific use as a plant growth regulator and its unique solubility properties, making it highly effective in agricultural applications.

Properties

CAS No. |

13730-98-8 |

|---|---|

Molecular Formula |

C8H7ClNaO3 |

Molecular Weight |

209.58 g/mol |

IUPAC Name |

sodium;2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11); |

InChI Key |

PEZJICHLRCIEOF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)Cl.[Na] |

Key on ui other cas no. |

13730-98-8 |

Related CAS |

122-88-3 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?

A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of this compound reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, this compound did not enhance boll retention and even showed a potentially detrimental effect on boll production.

Q2: The study mentions that this compound caused an increase in vegetative development. What does this mean and how does it relate to boll production?

A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with this compound suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.